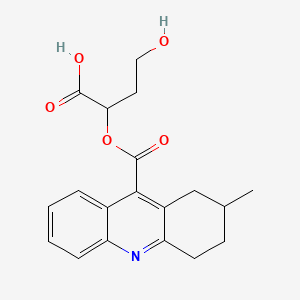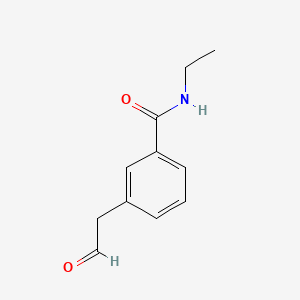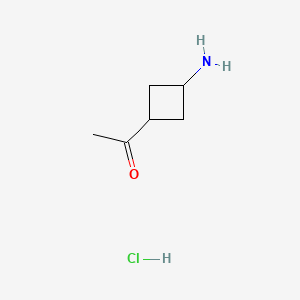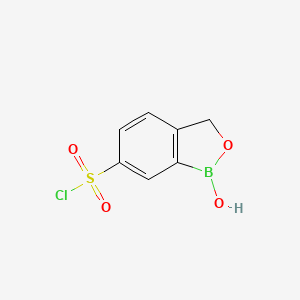
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid, also known as 4-HBTA, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of acridine, a type of heterocyclic aromatic compound, and has a unique structure that makes it highly reactive and useful in a variety of biochemical and physiological experiments. 4-HBTA has been used in numerous studies to investigate the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used in scientific research to study the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds. It has been used as a tool to identify drug targets, to evaluate drug efficacy, and to study drug-receptor interactions. Additionally, this compound has been used to investigate the effects of various drugs on cellular metabolism, gene expression, and protein synthesis.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is not yet fully understood. However, it is believed that the compound acts by binding to the active sites of enzymes and other proteins, thus altering their activity. Additionally, this compound is believed to interact with cellular membrane receptors, influencing the activity of these receptors and resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including bacteria, plants, and mammals. In bacteria, this compound has been shown to inhibit the growth of several species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In plants, this compound has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Zea mays. In mammals, this compound has been shown to inhibit the growth of several species, including rats and mice. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, including HeLa and MCF-7.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is its high reactivity, which makes it useful for a wide range of biochemical and physiological experiments. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, this compound can be toxic in high concentrations and can interfere with the activity of enzymes and other proteins. Additionally, the compound is not stable in water and can degrade over time.
Zukünftige Richtungen
There are numerous potential future directions for 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid research. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various organisms. Additionally, studies could be conducted to investigate the potential use of this compound as an anti-cancer drug. Furthermore, research could be conducted to develop new synthetic methods for producing this compound and to improve the stability of the compound. Finally, research could be conducted to explore the potential use of this compound in drug delivery systems.
Synthesemethoden
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be synthesized through a two-step procedure. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroacridine with 4-chlorobutyric acid in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction produces the intermediate compound, 4-chloro-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid. The second step involves the reaction of this intermediate compound with hydrazine hydrate in the presence of a catalytic amount of hydrochloric acid. This reaction produces this compound as the final product.
Eigenschaften
IUPAC Name |
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(24)25-16(8-9-21)18(22)23/h2-5,11,16,21H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHURXYSSOBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)



![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)


